5-chloro-1-(3,4-dichlorobenzyl)-6-oxo-N-phenyl-1,6-dihydro-3-pyridinecarboxamide
Description
5-Chloro-1-(3,4-dichlorobenzyl)-6-oxo-N-phenyl-1,6-dihydro-3-pyridinecarboxamide is a pyridinecarboxamide derivative characterized by:
- Core structure: A dihydropyridine ring with a ketone group at position 6 and a chlorine substituent at position 3.
- Substituents:
- A 3,4-dichlorobenzyl group at position 1.
- A phenyl group attached to the carboxamide nitrogen.
- Molecular formula: C₂₀H₁₅Cl₃N₂O₃.
- Molecular weight: 437.71 g/mol .
- Purity: Commercial batches typically exceed 90% purity .
Properties
IUPAC Name |
5-chloro-1-[(3,4-dichlorophenyl)methyl]-6-oxo-N-phenylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl3N2O2/c20-15-7-6-12(8-16(15)21)10-24-11-13(9-17(22)19(24)26)18(25)23-14-4-2-1-3-5-14/h1-9,11H,10H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEMIDRSKGNRTJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CN(C(=O)C(=C2)Cl)CC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001123926 | |
| Record name | 5-Chloro-1-[(3,4-dichlorophenyl)methyl]-1,6-dihydro-6-oxo-N-phenyl-3-pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001123926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
400086-06-8 | |
| Record name | 5-Chloro-1-[(3,4-dichlorophenyl)methyl]-1,6-dihydro-6-oxo-N-phenyl-3-pyridinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=400086-06-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-1-[(3,4-dichlorophenyl)methyl]-1,6-dihydro-6-oxo-N-phenyl-3-pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001123926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-1-(3,4-dichlorobenzyl)-6-oxo-N-phenyl-1,6-dihydro-3-pyridinecarboxamide typically involves multi-step organic reactionsThe final step often involves oxidation to form the 6-oxo group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
5-chloro-1-(3,4-dichlorobenzyl)-6-oxo-N-phenyl-1,6-dihydro-3-pyridinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxo group to a hydroxyl group.
Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Medicinal Chemistry
The compound shows promise in drug development due to its potential biological activities. It is investigated for its interactions with various biological targets, including enzymes and receptors. These interactions can modulate biological pathways, making it a candidate for therapeutic applications in treating diseases such as cancer and infections .
Biochemical Assays
5-Chloro-1-(3,4-dichlorobenzyl)-6-oxo-N-phenyl-1,6-dihydro-3-pyridinecarboxamide is utilized in biochemical assays to study enzyme kinetics and cellular responses. Its ability to bind selectively to certain proteins allows researchers to elucidate mechanisms of action and identify potential side effects .
Industrial Applications
Due to its unique chemical properties, this compound is also explored in the manufacture of specialty chemicals and materials. Its chlorinated structure may impart desirable characteristics such as increased stability or reactivity in industrial processes .
Research indicates that the compound exhibits various biological activities, which may include:
- Antimicrobial Properties: Preliminary studies suggest efficacy against certain bacterial strains.
- Anti-inflammatory Effects: Investigations into its impact on inflammatory pathways show promise for therapeutic use.
- Antitumor Activity: Early-stage research indicates potential effectiveness against specific cancer cell lines .
Case Study 1: Anticancer Activity
In a study examining the anticancer properties of this compound, researchers found that the compound inhibited cell proliferation in several cancer types through apoptosis induction. The mechanism involved the modulation of signaling pathways related to cell survival .
Case Study 2: Enzyme Interaction Studies
A series of assays demonstrated that this compound binds effectively to specific enzymes involved in metabolic pathways. Such binding alters enzyme activity, providing insights into its potential as a lead compound for drug development targeting metabolic disorders .
Mechanism of Action
The mechanism of action of 5-chloro-1-(3,4-dichlorobenzyl)-6-oxo-N-phenyl-1,6-dihydro-3-pyridinecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biological pathways. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in the target’s conformation and function .
Comparison with Similar Compounds
Structural and Functional Insights
Benzyl Substitution Effects: The 3,4-dichlorobenzyl group in the target compound provides higher halogen density compared to analogs with single Cl (e.g., ) or CF₃ (e.g., ). This likely enhances electrophilicity and target binding affinity in hydrophobic pockets.
Carboxamide N-Substituent Variations :
- Phenyl (target) vs. fluorophenyl (): Fluorine’s electronegativity may improve membrane permeability but reduce π-π stacking interactions.
- Allyl () vs. aryl: Aliphatic chains like allyl could decrease rigidity, affecting conformational stability.
Physicochemical Properties :
Hypothetical Pharmacological Implications
While explicit activity data are absent in the provided evidence, structural trends align with established medicinal chemistry principles:
Biological Activity
5-Chloro-1-(3,4-dichlorobenzyl)-6-oxo-N-phenyl-1,6-dihydro-3-pyridinecarboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , characterized by a pyridine ring with various substituents, including chloro and dichlorobenzyl groups. Its unique structure contributes to its diverse biological activities.
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities, including:
- Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells. The mechanism involves interaction with cellular pathways that regulate cell survival and death.
- Antimicrobial Properties : The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial strains.
- Anti-inflammatory Effects : It may modulate inflammatory responses, potentially by inhibiting pro-inflammatory cytokines.
The mechanism of action for this compound involves binding to specific molecular targets within cells. This interaction can alter enzyme activity or receptor function, leading to downstream effects in biological pathways. The binding often involves hydrogen bonding and hydrophobic interactions, which can significantly influence the compound's efficacy.
Case Studies and Research Findings
Several studies have been conducted to explore the biological activity of this compound:
-
Anticancer Studies :
- A study demonstrated that this compound induced apoptosis in HeLa cells through both intrinsic and extrinsic signaling pathways. The IC50 values were determined to be significant compared to control groups .
- Antimicrobial Testing :
- Anti-inflammatory Mechanisms :
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of this compound compared to structurally similar compounds:
| Compound Name | Anticancer Activity | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|---|
| Compound A | Moderate | Weak | Moderate |
| Compound B | High | Moderate | High |
| 5-Chloro... | High | Strong | Significant |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. The final steps often include oxidation processes to form the oxo group and substitution reactions to introduce various functional groups .
Q & A
Q. What established synthetic routes are available for this compound, and what intermediates are critical for its preparation?
Methodological Answer: Synthesis typically involves multi-step reactions, starting with pyridinecarboxamide precursors. Key steps include:
- Chlorination : Introducing chloro groups at specific positions using reagents like POCl₃ or SOCl₂.
- Benzylation : Attaching the 3,4-dichlorobenzyl group via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination).
- Oxidation : Generating the 6-oxo group via oxidation with agents like KMnO₄ or catalytic hydrogenation.
Critical intermediates include 3-pyridinecarboxamide derivatives and halogenated benzyl intermediates. Purity validation requires HPLC (≥98% purity) and mass spectrometry .
Q. Which spectroscopic techniques are most effective for structural confirmation and purity analysis?
Methodological Answer:
- NMR Spectroscopy :
- ¹H-NMR : Look for aromatic protons (δ 6.8–7.5 ppm for phenyl groups) and NH signals (δ 8–10 ppm).
- ¹³C-NMR : Carbonyl carbons (C=O at ~165–175 ppm) and chlorinated aromatic carbons (~125–140 ppm).
- IR Spectroscopy : Key peaks include C=O (1640–1680 cm⁻¹) and N-H stretches (3200–3400 cm⁻¹) .
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) for purity assessment .
Q. How can researchers assess solubility and stability for formulation studies?
Methodological Answer:
- Solubility : Screen solvents (DMSO, ethanol, aqueous buffers) via shake-flask method, monitoring solubility via UV-Vis spectroscopy.
- Stability : Conduct accelerated degradation studies under varied pH (1–13), temperature (25–60°C), and light exposure. Analyze degradation products via LC-MS .
Advanced Research Questions
Q. How to resolve contradictions in reported biological activity data across studies?
Methodological Answer:
Q. What computational strategies predict target interactions and mechanism of action?
Methodological Answer:
- Molecular docking : Use AutoDock or Schrödinger to model binding to potential targets (e.g., kinases).
- MD simulations : Simulate ligand-protein dynamics in explicit solvent (GROMACS/AMBER) to assess stability.
- QSAR modeling : Corrogate structural features (e.g., chloro substituents) with activity using datasets from analogs .
Q. How can green chemistry principles optimize synthesis while maintaining yield?
Methodological Answer:
- Solvent selection : Replace dichloromethane with cyclopentyl methyl ether (CPME) or ethanol.
- Catalysis : Use Pd/C or enzyme-mediated reactions to reduce waste.
- Process intensification : Employ flow chemistry for safer handling of hazardous intermediates .
Q. What experimental designs evaluate thermodynamic stability and degradation pathways?
Methodological Answer:
- Thermogravimetric analysis (TGA) : Measure decomposition temperatures.
- Forced degradation : Expose to oxidative (H₂O₂), hydrolytic (acid/base), and photolytic conditions.
- Degradant identification : Use LC-HRMS to profile degradation products and propose pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
